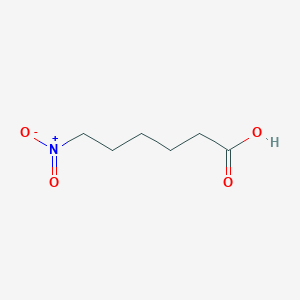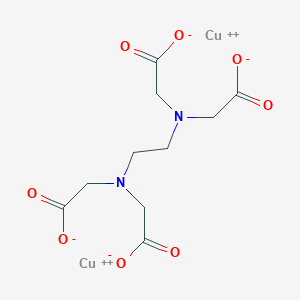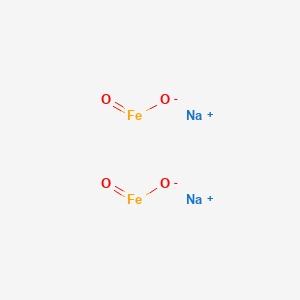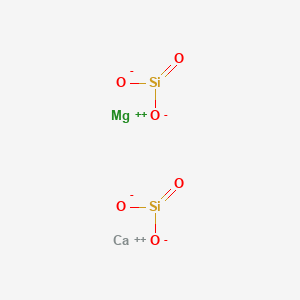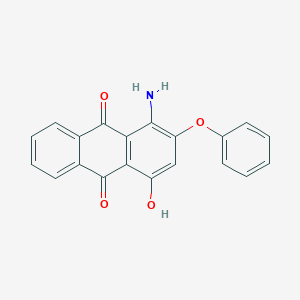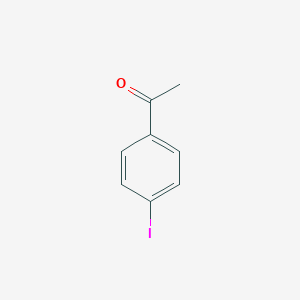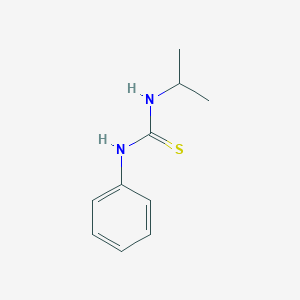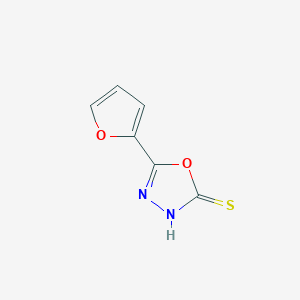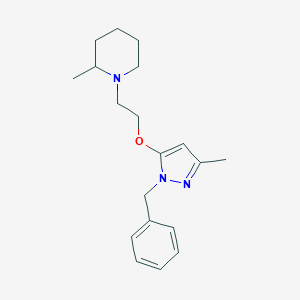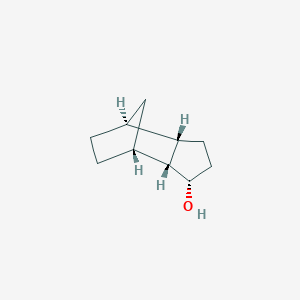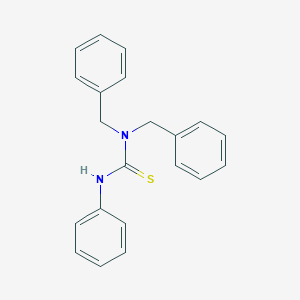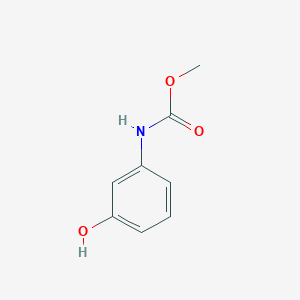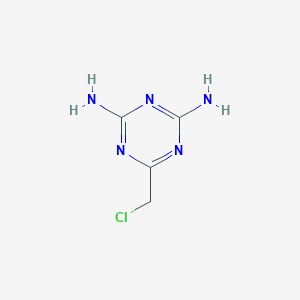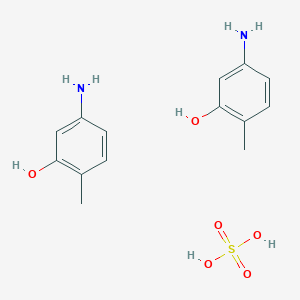
Bis(3-hydroxy-p-tolylammonium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-hydroxy-p-tolylammonium) sulphate, commonly known as DHTS, is a quaternary ammonium salt that has been extensively used in various scientific research applications. DHTS is a white crystalline powder that is soluble in water and ethanol. It has been widely used as a reagent in analytical chemistry, electrochemistry, and biochemistry due to its unique physicochemical properties.
科学的研究の応用
DHTS has been widely used in various scientific research applications due to its unique physicochemical properties. It has been used as a reagent in electrochemistry to study the redox behavior of various compounds. DHTS has also been used in analytical chemistry to determine the concentration of various ions and molecules. In biochemistry, DHTS has been used as a protein precipitant and a stabilizer for enzymes. It has also been used as a chiral selector in chromatography to separate enantiomers of various compounds.
作用機序
DHTS acts as a cationic surfactant that can interact with various biomolecules such as proteins, nucleic acids, and lipids. It can bind to the hydrophobic regions of these molecules and cause their precipitation or denaturation. DHTS can also interact with the hydrophilic regions of these molecules and affect their solubility and stability. The mechanism of action of DHTS is dependent on various factors such as pH, temperature, and concentration.
生化学的および生理学的効果
DHTS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. DHTS has also been shown to affect the structure and function of various proteins such as myoglobin and hemoglobin. It has been suggested that DHTS can affect the conformational stability of these proteins and cause their denaturation. DHTS has also been shown to affect the membrane properties of various cells and can cause their lysis or disruption.
実験室実験の利点と制限
DHTS has several advantages as a reagent in various lab experiments. It is readily available and relatively inexpensive. It has a high purity and can be easily synthesized and purified. DHTS has a unique physicochemical property that makes it suitable for various applications. However, DHTS also has some limitations. It can be toxic to cells and can cause their lysis or disruption. It can also affect the activity and stability of various biomolecules, which can affect the accuracy and reproducibility of lab experiments.
将来の方向性
There are several future directions for the use of DHTS in scientific research. One of the future directions is the development of new synthesis methods that can produce DHTS with higher purity and yield. Another future direction is the investigation of the interaction of DHTS with various biomolecules using advanced spectroscopic and imaging techniques. The development of new applications of DHTS in biochemistry, electrochemistry, and analytical chemistry is also a future direction. Furthermore, the investigation of the toxic effects of DHTS on cells and the development of new methods to mitigate these effects is also a future direction.
Conclusion:
In conclusion, Bis(3-hydroxy-p-tolylammonium) sulphate, commonly known as DHTS, is a quaternary ammonium salt that has been extensively used in various scientific research applications. DHTS has a unique physicochemical property that makes it suitable for various applications in biochemistry, electrochemistry, and analytical chemistry. DHTS has several advantages as a reagent in lab experiments, but it also has some limitations. There are several future directions for the use of DHTS in scientific research, including the development of new synthesis methods, investigation of the interaction of DHTS with various biomolecules, and the development of new applications of DHTS.
合成法
DHTS can be synthesized by treating p-toluidine with formaldehyde and sodium bisulfite. The reaction yields a white crystalline powder that is further purified by recrystallization. The chemical structure of DHTS consists of two p-tolyl groups attached to a central nitrogen atom, which is further linked to two hydroxyl groups and a sulfate ion.
特性
CAS番号 |
10422-66-9 |
|---|---|
製品名 |
Bis(3-hydroxy-p-tolylammonium) sulphate |
分子式 |
C14H20N2O6S |
分子量 |
344.39 g/mol |
IUPAC名 |
5-amino-2-methylphenol;sulfuric acid |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4) |
InChIキー |
DFXDIGLMOMCJFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O |
正規SMILES |
CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O |
その他のCAS番号 |
10422-66-9 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



